3-(2-Furyl)benzaldehyde
Overview
Description
3-(2-Furyl)benzaldehyde is a chemical compound with the CAS Number: 85553-52-2. It has a molecular weight of 172.18 and its molecular formula is C11H8O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 3-(2-Furyl)benzaldehyde and its derivatives has been reported in a study . The study describes the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)benzaldehyde is represented by the InChI Code: 1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H . The InChI key is BTAANNDAXIYWAN-UHFFFAOYSA-N .Chemical Reactions Analysis
A study reports the synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes and malonic acid . The reaction was catalyzed by piperidinium acetate under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Physical And Chemical Properties Analysis
3-(2-Furyl)benzaldehyde is a solid substance at room temperature . It has a molecular weight of 172.18 and its molecular formula is C11H8O2 . The compound is stored at a temperature of -20°C .Scientific Research Applications
- Drug Development : Researchers explore its derivatives for potential drug candidates due to its structural diversity and biological activity .
- Natural Flavor Enhancer : The compound imparts a sweet, almond-like scent and flavor, making it valuable in creating natural flavors .
- Surface Modification : Researchers have coordinated cobalt on magnetite nanoparticles using glycine and furfural, potentially enhancing their properties .
- Fluorescent Probes : Derivatives of this compound can serve as fluorescent probes for detecting specific analytes .
- Bioactive Compounds : Some of these natural products exhibit biological activity, making them relevant for drug discovery .
Organic Synthesis and Medicinal Chemistry
Flavor and Fragrance Industry
Materials Science and Nanotechnology
Analytical Chemistry
Natural Product Synthesis
Chemical Education and Research
Safety and Hazards
The safety data sheet for 3-(2-Furyl)benzaldehyde recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided . The compound may cause skin and eye irritation and may also cause respiratory irritation .
Future Directions
The renewable synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes and malonic acid suggests potential applications as sustainable chemical building units . This represents a promising direction for future research and development in the field of sustainable chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to target cellular antioxidation components, such as superoxide dismutases and glutathione reductase .
Mode of Action
It’s suggested that benzaldehydes, including 3-(2-furyl)benzaldehyde, disrupt cellular antioxidation, indicating their antifungal activity is through this disruption .
Biochemical Pathways
Related compounds have been found to affect the oxidative stress-response pathway . More research is needed to fully understand the biochemical pathways affected by 3-(2-Furyl)benzaldehyde.
Result of Action
It’s suggested that benzaldehydes, including 3-(2-furyl)benzaldehyde, disrupt cellular antioxidation . This disruption could potentially lead to the inhibition of fungal growth .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various reaction parameters
properties
IUPAC Name |
3-(furan-2-yl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAANNDAXIYWAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214801 | |
Record name | Ketone, 3-furyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)benzaldehyde | |
CAS RN |
85553-52-2, 6453-98-1 | |
Record name | 3-(2-Furanyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85553-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 3-furyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, 3-furyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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